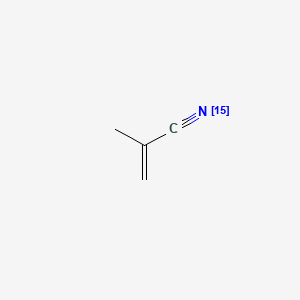
Roxatidine-d10 Hemioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Roxatidine-d10 Hemioxalate is a deuterated form of Roxatidine, a histamine H2 receptor antagonist. This compound is primarily used as an internal standard for the quantification of Roxatidine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling enhances the accuracy and precision of analytical measurements .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Roxatidine-d10 Hemioxalate involves the incorporation of deuterium atoms into the Roxatidine molecule. The general synthetic route includes:
Reductive Amination: Piperidine reacts with 3-hydroxybenzaldehyde to form 3-(1-piperidinylmethyl)phenol.
Williamson Ether Synthesis: This intermediate undergoes etherification with N-(3-bromopropyl)phthalimide to yield the corresponding ether.
Deprotection: The phthalimide group is removed using hydrazine to obtain (3-(1-piperidinylmethyl)phenoxy)propylamine.
Amidation: This amine reacts with glycolic acid to form the amide.
Acetylation: The final step involves acetylation with acetic anhydride to yield Roxatidine acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is critical for achieving the desired isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Roxatidine-d10 Hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: Nucleophilic substitution reactions can replace functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the parent amine .
Applications De Recherche Scientifique
Roxatidine-d10 Hemioxalate has diverse applications in scientific research:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Roxatidine.
Biology: Helps in studying the metabolic pathways and pharmacokinetics of Roxatidine.
Medicine: Assists in the development of new histamine H2 receptor antagonists.
Industry: Utilized in quality control and assurance processes in pharmaceutical manufacturing
Mécanisme D'action
Roxatidine-d10 Hemioxalate acts as a histamine H2 receptor antagonist. It competitively inhibits histamine at the H2 receptors on parietal cells in the stomach, thereby reducing gastric acid secretion. This action is dose-dependent and helps in treating conditions like gastric ulcers and gastroesophageal reflux disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cimetidine: Another histamine H2 receptor antagonist with a similar mechanism of action.
Ranitidine: Known for its use in treating similar gastrointestinal conditions.
Famotidine: Another H2 receptor antagonist with a longer duration of action.
Uniqueness
Roxatidine-d10 Hemioxalate is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research and industrial settings where accurate measurements are crucial .
Propriétés
Numéro CAS |
1794756-35-6 |
|---|---|
Formule moléculaire |
C19H28N2O7 |
Poids moléculaire |
406.501 |
Nom IUPAC |
N-[3-[3-[(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methyl]phenoxy]propyl]-2-hydroxyacetamide;oxalic acid |
InChI |
InChI=1S/C17H26N2O3.C2H2O4/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;3-1(4)2(5)6/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);(H,3,4)(H,5,6)/i1D2,2D2,3D2,9D2,10D2; |
Clé InChI |
SRDQKICJPUSODU-WPDGUVEOSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.C(=O)(C(=O)O)O |
Synonymes |
2-Hydroxy-N-[3-[3-(1-(piperidinyl-d10)methyl)phenoxy]propyl]acetamide Ethanedioate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3,6-diazabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B586182.png)
![Methyl 2-[4-(dibromomethyl)phenyl]benzoate](/img/structure/B586185.png)


![5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B586189.png)


![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]decane](/img/structure/B586193.png)


